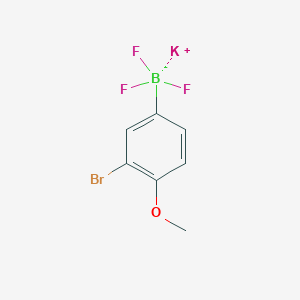

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate can be synthesized through the reaction of 3-bromo-4-methoxyphenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:

- Dissolution of 3-bromo-4-methoxyphenylboronic acid in a suitable solvent such as tetrahydrofuran (THF).

- Addition of potassium bifluoride to the solution.

- Stirring the reaction mixture at room temperature or slightly elevated temperatures.

- Isolation and purification of the product through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale dissolution of 3-bromo-4-methoxyphenylboronic acid in industrial solvents.

- Controlled addition of potassium bifluoride under optimized reaction conditions.

- Use of industrial filtration and purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as:

- Oxidation

- Reduction

- Halogenation

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and bases such as potassium carbonate or sodium hydroxide in solvents like ethanol or water.

Oxidation: Employs oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate has diverse applications in scientific research:

Chemistry: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of potassium (3-bromo-4-methoxyphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide compound, forming a palladium complex.

Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

- Potassium (4-methoxyphenyl)trifluoroborate

- Potassium (3-bromo-phenyl)trifluoroborate

- Potassium (4-bromo-phenyl)trifluoroborate

Uniqueness

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This compound offers a balance of stability and reactivity, making it a versatile reagent in various synthetic applications .

Biological Activity

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate is an organoboron compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity is primarily explored through its applications in chemical reactions that lead to the synthesis of biologically relevant compounds. This article delves into the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C7H6BF4KO

- Molecular Weight: 227.97 g/mol

- Appearance: White crystalline solid

This compound is typically used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and agrochemicals.

The mechanism of action for this compound in cross-coupling reactions involves several key steps:

- Oxidative Addition: The palladium catalyst interacts with the halide component, forming a palladium complex.

- Transmetalation: The organotrifluoroborate transfers its organic moiety to the palladium complex.

- Reductive Elimination: The palladium complex undergoes reductive elimination, resulting in the formation of a new carbon-carbon bond and regeneration of the palladium catalyst.

1. Medicinal Chemistry

This compound is instrumental in synthesizing various biologically active compounds. Its applications include:

- Synthesis of Anticancer Agents: The compound has been utilized to develop novel analogues with enhanced potency against cancer cell lines. For instance, derivatives synthesized using this reagent have shown significant inhibitory effects on glioblastoma migration and growth .

- Modification of Biomolecules: It is employed to modify biomolecules for studying biological pathways, enhancing the understanding of cellular processes.

2. Structure-Activity Relationship (SAR)

Research has demonstrated that modifications on the phenyl ring can significantly influence biological activity. A study assessing various derivatives indicated that introducing different functional groups, such as trifluoromethyl or methoxy groups, alters the efficacy against specific targets like protein disulfide isomerase (PDI) involved in cancer progression .

Case Study 1: Synthesis of Novel Amino Acids

Research by Hruby's group highlighted the use of this compound for synthesizing unnatural amino acids through Suzuki cross-coupling reactions. These amino acids exhibited increased selectivity for human melanocortin receptors compared to traditional amino acids, showcasing potential therapeutic applications .

Case Study 2: Inhibition Studies

A study investigating PDI inhibitors revealed that analogues derived from this compound exhibited varying degrees of cytotoxicity against brain cancer cells. The most potent analogues inhibited cell growth and migration while inducing endoplasmic reticulum stress, suggesting a mechanism for their anticancer activity .

Summary Table of Biological Activities

Properties

IUPAC Name |

potassium;(3-bromo-4-methoxyphenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrF3O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUPUMJJGWVNMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)OC)Br)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.